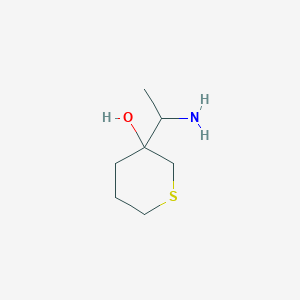

3-(1-Aminoethyl)thian-3-ol

Beschreibung

3-(1-Aminoethyl)thian-3-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted at the 3-position with a hydroxyl (-OH) group and a 1-aminoethyl (-CH₂CH₂NH₂) group. The thiane ring imparts unique electronic and steric properties due to sulfur's polarizability and larger atomic radius compared to oxygen or carbon.

Eigenschaften

Molekularformel |

C7H15NOS |

|---|---|

Molekulargewicht |

161.27 g/mol |

IUPAC-Name |

3-(1-aminoethyl)thian-3-ol |

InChI |

InChI=1S/C7H15NOS/c1-6(8)7(9)3-2-4-10-5-7/h6,9H,2-5,8H2,1H3 |

InChI-Schlüssel |

ZYZPCOFSAPCFCY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1(CCCSC1)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)thian-3-ol can be achieved through several methods. One common approach involves the reaction of thian-3-ol with an appropriate aminoethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 3-(1-Aminoethyl)thian-3-ol may involve the use of biocatalysts. Engineered transaminase polypeptides have been developed to convert substrates like 3’-hydroxyacetophenone to 3-(1-Aminoethyl)thian-3-ol with high enantiomeric excess and conversion rates . This method is advantageous due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Aminoethyl)thian-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

3-(1-Aminoethyl)thian-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 3-(1-Aminoethyl)thian-3-ol exerts its effects involves interactions with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The thian-3-ol ring may also play a role in stabilizing these interactions. Detailed studies are required to fully elucidate the molecular pathways involved .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Ring Systems :

- Thiane vs. Adamantane : The adamantane backbone (rigid, lipophilic) enhances blood-brain barrier penetration, as seen in memantine derivatives , whereas the thiane ring offers moderate rigidity with sulfur-mediated electronic effects.

- Thiane vs. Thietane/Oxetane : Smaller rings (thietane, oxetane) exhibit higher ring strain, increasing reactivity but reducing stability. Oxetanes are prized in drug design for improving metabolic stability .

Functional Groups: Phenolic derivatives (e.g., 3-(1-aminoethyl)phenol) demonstrate higher acidity (pKa ~10) compared to thianol (-OH on thiane, pKa ~12–14), influencing solubility and reactivity . Linear analogs like R-3-aminobutan-1-ol lack steric constraints, enabling easier synthetic modification but lower target specificity .

Biologische Aktivität

3-(1-Aminoethyl)thian-3-ol is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(1-Aminoethyl)thian-3-ol includes a thian (thiophene) ring and an aminoethyl side chain, which contribute to its unique biological properties. The presence of the amino group allows for hydrogen bonding with biological targets, enhancing its interaction with various enzymes and receptors.

The biological activity of 3-(1-Aminoethyl)thian-3-ol primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Binding : It can interact with various receptors, modulating signaling pathways that affect cellular functions.

Biological Activities

Research has indicated several potential biological activities associated with 3-(1-Aminoethyl)thian-3-ol:

Antimicrobial Activity

Studies have shown that compounds similar to 3-(1-Aminoethyl)thian-3-ol exhibit significant antimicrobial properties. The compound's structure allows it to disrupt bacterial cell membranes or inhibit vital metabolic processes, making it a candidate for developing new antibiotics.

Anticancer Properties

Preliminary investigations suggest that 3-(1-Aminoethyl)thian-3-ol may possess anticancer activities. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been noted in various in vitro studies. For instance, compounds derived from thian derivatives have demonstrated effectiveness against multiple cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Evaluated the cytotoxic effects of 3-(1-Aminoethyl)thian-3-ol on breast cancer cells. | The compound reduced cell viability by 60% at a concentration of 50 µM, indicating potential as an anticancer agent. |

| Study B | Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria. | Showed significant inhibition zones (≥15 mm) against Staphylococcus aureus and E. coli, suggesting broad-spectrum antimicrobial activity. |

| Study C | Explored the mechanism of action through enzyme inhibition assays. | Identified inhibition of key metabolic enzymes with IC50 values ranging from 10 µM to 30 µM, supporting its role as a potential therapeutic agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.